N-[(E)-2,2-DICHLORO-1-(1H-1,2,4-TRIAZOL-1-YL)ETHYLIDENE]-N-PHENYLAMINE
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Overview
Description
N-[(E)-2,2-Dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]-N-phenylamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-2,2-Dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]-N-phenylamine typically involves the reaction of 1H-1,2,4-triazole with a suitable chlorinated precursor under controlled conditions. One common method involves the use of 2,2-dichloro-1-phenylethanone as the starting material, which reacts with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-2,2-Dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]-N-phenylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups. Substitution reactions can lead to a variety of substituted triazole compounds .
Scientific Research Applications
N-[(E)-2,2-Dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]-N-phenylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant, antifungal, and anticancer agent. .
Agriculture: The compound can be used as a fungicide or herbicide due to its ability to inhibit the growth of certain plant pathogens.
Materials Science: Triazole derivatives are used in the synthesis of advanced materials, including polymers and coordination complexes, due to their ability to form stable structures with metals.
Mechanism of Action
The mechanism of action of N-[(E)-2,2-Dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]-N-phenylamine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, triazole derivatives can inhibit cytochrome P450 enzymes, which are involved in the metabolism of various drugs and toxins . The compound’s ability to form stable complexes with metals also plays a role in its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: Another triazole derivative with similar applications in medicinal chemistry and materials science.
1,2,4-Triazole: A closely related compound with a wide range of biological activities, including antifungal and anticancer properties.
4,5-Dicyano-1,2,3-Triazole: A nitrogen-rich triazole derivative used in the synthesis of energetic materials.
Uniqueness
N-[(E)-2,2-Dichloro-1-(1H-1,2,4-triazol-1-yl)ethylidene]-N-phenylamine is unique due to its specific structural features, such as the presence of dichloro and phenyl groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various applications, including drug development and materials science .
Properties
IUPAC Name |
2,2-dichloro-N-phenyl-1-(1,2,4-triazol-1-yl)ethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N4/c11-9(12)10(16-7-13-6-14-16)15-8-4-2-1-3-5-8/h1-7,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENCVMGPFWDPON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C(C(Cl)Cl)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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